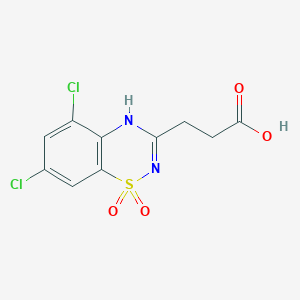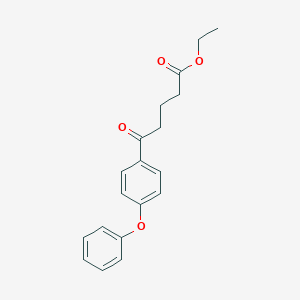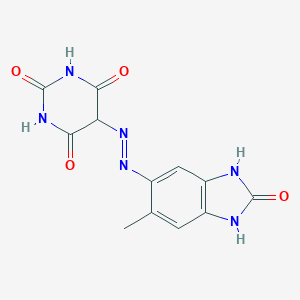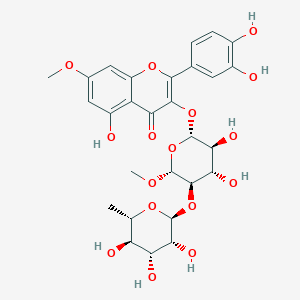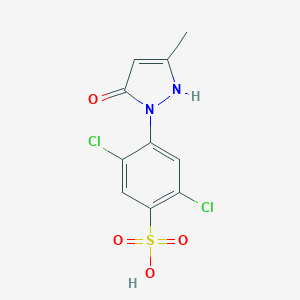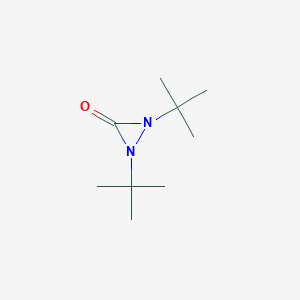
1,3-Dibromo-5-iodobenzene
Übersicht
Beschreibung
Synthesis Analysis
1,3-Dibromo-5-iodobenzene and its derivatives can be synthesized through regioselective bromination, ortho-metalation, and halogen/metal permutations. Efficient and complementary methods have been developed to access synthetically valuable dibromobenzenes, showcasing their importance as intermediates in organic transformations (Diemer, Leroux, & Colobert, 2011). Furthermore, the synthesis of highly substituted iodobenzenes via a two-step process involving silver-catalyzed Csp-H iodination and subsequent ruthenium-catalyzed cycloaddition demonstrates the versatility of halogenated benzene derivatives in forming complex molecules (Yamamoto, Hattori, & Nishiyama, 2006).
Molecular Structure Analysis
The molecular structure of 1,3-dibromo-5-iodobenzene and related compounds exhibits significant features due to the presence of halogens. For example, a study on the structure-melting relations in isomeric dibromobenzenes revealed that the melting point differences among the isomers are consistent with molecular symmetry and the frequency of halogen bonds, highlighting the impact of halogenation on molecular packing and physical properties (Dziubek & Katrusiak, 2014).
Chemical Reactions and Properties
1,3-Dibromo-5-iodobenzene participates in various chemical reactions, offering pathways to synthesize complex structures. For instance, its use in palladium-catalyzed C-C bond-forming reactions, such as Mizoroki-Heck reaction, Sonogashira reaction, and Suzuki-Miyaura coupling, demonstrates its utility in creating highly conjugated molecules and advancing material science applications (Yamamoto et al., 2006).
Physical Properties Analysis
The physical properties of 1,3-dibromo-5-iodobenzene, such as melting points and crystal structure, are influenced by its halogenation pattern. The study on structure-melting relations in dibromobenzenes provides insights into how halogenation affects the melting points and structural characteristics of these compounds, contributing to our understanding of their solid-state behavior (Dziubek & Katrusiak, 2014).
Chemical Properties Analysis
The chemical properties of 1,3-dibromo-5-iodobenzene, such as reactivity and potential for substitution reactions, are central to its application in organic synthesis. Its role in facilitating various organic transformations highlights the importance of halogenated benzenes in constructing complex molecular architectures and advancing the field of synthetic organic chemistry (Diemer et al., 2011).
Safety And Hazards
1,3-Dibromo-5-iodobenzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves and eye/face protection, and seeking medical attention if skin irritation or eye irritation persists .
Relevant Papers
Unfortunately, specific peer-reviewed papers related to 1,3-Dibromo-5-iodobenzene were not found in the available resources .
Eigenschaften
IUPAC Name |
1,3-dibromo-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2I/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARUMYWDGQTPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454067 | |
| Record name | 1,3-DIBROMO-5-IODOBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-iodobenzene | |
CAS RN |
19752-57-9 | |
| Record name | 1,3-Dibromo-5-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19752-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-DIBROMO-5-IODOBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-5-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



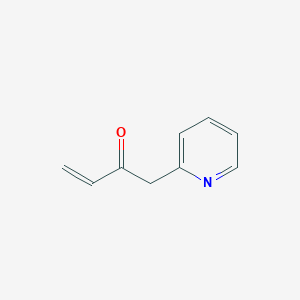

![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
